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Diallyl bisphenol A

flame retardant dielectric properties bismaleimide resin

Generic allyl compounds in BMI/epoxy formulations cause brittleness and poor dielectric performance. Diallyl bisphenol A (DABPA) resolves these via dual allyl/phenolic reactivity: • UL94 V-0 at 0.5 wt% P with 51% lower dielectric loss-ideal for 5G/6G PCBs and aerospace avionics. • >15 h processing window at 80°C (<1.00 Pa·s) for void-free fiber preform impregnation. • 189% impact strength gain in compatibilized PC/PE blends for durable components. Light yellow to brown viscous liquid, ≥85% purity. Bulk quantities available with full documentation.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
Cat. No. B8057536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl bisphenol A
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)OCC=C)CC=C
InChIInChI=1S/C21H24O2/c1-5-7-16-15-18(10-13-20(16)23-14-6-2)21(3,4)17-8-11-19(22)12-9-17/h5-6,8-13,15,22H,1-2,7,14H2,3-4H3
InChIKeyFCDNVUPUNSAILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diallyl Bisphenol A (DABPA) – A Reactive Crosslinking Monomer for Advanced Thermoset Systems


Diallyl bisphenol A (DABPA, 2,2′-diallyl bisphenol A, CAS 1745-89-7) is a bifunctional aromatic compound characterized by two phenolic hydroxyl groups and two allyl substituents on the bisphenol A backbone. At ambient conditions, it exists as a light yellow to brown liquid with a density of approximately 1.08 g/mL at 25°C . The allyl moieties enable participation in radical copolymerization, Alder‑ene reactions, and hydrosilylation, while the phenolic hydroxyls serve as epoxy curing sites. This dual reactivity renders DABPA a versatile reactive diluent, comonomer, and modifier for high‑performance thermosets, particularly in bismaleimide (BMI) resins, epoxy systems, and hybrid polymer networks [1].

Why In‑Class Allyl Compounds Cannot Replace Diallyl Bisphenol A in High‑Performance Formulations


Substituting diallyl bisphenol A (DABPA) with simpler allyl esters (e.g., diallyl phthalate) or non‑functional bisphenol A derivatives often compromises network architecture and thermomechanical performance. DABPA’s molecular design provides two orthogonal reactive sites: the allyl groups undergo thermal or radical‑mediated crosslinking, while the phenolic hydroxyls engage in epoxy ring‑opening or esterification. This dual mechanism enables the formation of interpenetrating networks and imparts a unique balance of processability, toughness, and thermal stability that cannot be achieved by monofunctional allyl compounds [1]. As demonstrated in BMI resin systems, replacing DABPA with a non‑allyl comonomer reduces crosslink density and elevates brittleness, whereas over‑allylation with diallyl phenyl ether alters the viscosity profile and final network structure [2]. Therefore, generic substitution leads to measurable deficits in flame retardancy, dielectric properties, or mechanical integrity, as quantified in the following evidence.

Quantified Differentiation: Head‑to‑Head Performance Data for Diallyl Bisphenol A‑Based Systems


Flame Retardancy and Dielectric Loss: DABPA‑Modified BDP Resin vs. Conventional BD Resin

When DABPA is copolymerized with 4,4′-bismaleimidodiphenyl methane (BDM) and 9,10‑dihydro‑9‑oxa‑10‑phosphaphenanthrene‑10‑oxide (DOPO), the resulting BDP resin attains a UL94 V‑0 rating with only 0.5 wt% phosphorus, whereas the phosphorus‑free BD resin (BDM/DABPA) remains at V‑1 [1]. Simultaneously, the total heat release (THR) of BDP resin is reduced to 61% of that of BD resin, and the dielectric constant and loss at 1 GHz decrease to 2.90 and 0.0058, respectively—representing a 51% reduction in dielectric loss compared to the neat BD matrix [1].

flame retardant dielectric properties bismaleimide resin

Impact Toughness of Compatibilized Polycarbonate/Polyethylene Blends: DABPA Ether Grafted Polyethylene vs. Uncompatibilized Alloy

Grafting o,o′‑diallyl bisphenol A ether (DBAE) onto polyethylene (PE) and blending it with polycarbonate (PC) yields a compatibilized PC/PE alloy. At 15 phr PC loading, the DBAE‑g‑PE compatibilized alloy exhibits an impact strength of 55.0 kJ/m² and a critical strain energy release rate (G1c) of 1.20 J/mm² [1]. In contrast, the uncompatibilized PC/PE blend registers only 19.0 kJ/m² and 0.18 J/mm², respectively [1].

polymer blend impact strength compatibilization

Toughness and Flame Retardancy Enhancement in BMI/DABPA Resins via Allyl‑Grafted Polysiloxane Modification

Incorporation of 15 wt% eugenol allyl ether‑grafted polysiloxane (PMES‑Allyl) into a BD resin (BMI/2,2′‑diallyl bisphenol A) yields a BDPA15% matrix with significantly improved mechanical and fire performance. The cured BDPA15% resin attains an impact strength of 17.9 kJ/m² and a flexural strength of 177.1 MPa [1]. Compared to the unmodified BD resin, the peak heat release rate (PHRR), total heat release (THR), and total smoke production (TSP) are reduced by 58.6%, 33.1%, and 41.9%, respectively [1].

bismaleimide resin toughness flame retardancy

Mechanical Property Leap in Multi‑Component Bismaleimide Systems: BMI‑MIX vs. Conventional BDM/DABPA

A mixed bismaleimide system (BMI‑MIX) composed of BDM, BMPP, BMI‑EK, and DABPA (molar ratio 2:1:1:0.87) delivers substantially enhanced mechanical performance relative to the standard BDM/DABPA binary system. The cured BMI‑MIX resin exhibits an impact strength of 21.87 kJ/m², which is 101.7% higher than that of the BDM/DABPA control. Additionally, the critical stress intensity factor (KIC) and critical strain energy release rate (GIC) are elevated by 38.5% and 73.2%, respectively [1].

bismaleimide resin impact strength fracture toughness

Processability Advantage for Resin Transfer Molding: DABPA Ether as Reactive Diluent

o,o′‑Diallyl bisphenol A ether (DBAE) functions as an effective reactive diluent for bismaleimide (BMI) resins in RTM processes. At the typical injection temperature of 80°C, the DBAE‑modified BMI system exhibits an apparent viscosity of only 0.30 Pa·s, and after 15 h at 80°C, the viscosity remains below 1.00 Pa·s [1]. This prolonged low‑viscosity window is essential for filling complex mold geometries and achieving complete fiber impregnation.

resin transfer molding viscosity bismaleimide

Adhesive Performance Trade‑Off: Monomeric DABPA vs. Novolac Analogue in BMI Adhesives

In high‑temperature adhesive formulations based on Alder‑ene reaction with bismaleimides, replacing the novolac derivative ABPF (diallyl bisphenol A formaldehyde novolac) with its monomeric counterpart o,o′‑diallyl bisphenol A (DABA) leads to a distinct property shift. The DABA‑containing adhesive delivers higher room‑temperature lap shear strength (better adhesion) but exhibits a poorer thermo‑adhesive profile, meaning its strength retention at elevated temperature is inferior to that of the ABPF‑based system [1].

high-temperature adhesive lap shear strength bismaleimide

Validated Use Cases Where Diallyl Bisphenol A Outperforms Conventional Modifiers


Halogen‑Free Flame‑Retardant Laminates for High‑Frequency Electronics

The BDP resin system (BDM/DABPA/DOPO) achieves a UL94 V‑0 rating with only 0.5 wt% phosphorus while reducing dielectric loss by 51% compared to standard BD resin [1]. This combination of fire safety and low signal attenuation makes DABPA‑based formulations ideal for printed circuit boards, antenna substrates, and millimeter‑wave device packaging in 5G/6G infrastructure and aerospace avionics.

Tough, Lightweight Polymer Alloys for Automotive and Consumer Durables

Compatibilization of PC/PE blends with DBAE‑g‑PE boosts impact strength from 19.0 to 55.0 kJ/m²—a 189% increase [2]. This enables the production of recyclable, impact‑resistant interior trim, battery housings, and appliance casings that withstand low‑temperature embrittlement and repeated mechanical loading without catastrophic failure.

Resin Transfer Molding of Complex Aerospace Composite Structures

The DBAE‑modified BMI system maintains an apparent viscosity below 1.00 Pa·s for over 15 h at 80°C, a processing window that facilitates complete impregnation of thick fiber preforms and intricate tooling geometries [3]. This is critical for manufacturing primary and secondary aircraft structures (e.g., engine nacelles, wing ribs) with low void content and consistent mechanical performance.

High‑Temperature Structural Adhesives with Tailored Thermo‑Mechanical Response

Monomeric DABPA yields superior room‑temperature lap shear strength in BMI adhesives, while the novolac analogue ABPF provides better strength retention up to 250°C [4]. This allows formulators to engineer adhesive bonds that either maximize initial fixture strength for rapid assembly or maintain load‑bearing integrity during prolonged high‑temperature service, as required in aerospace bonding and electronic packaging.

Technical Documentation Hub

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